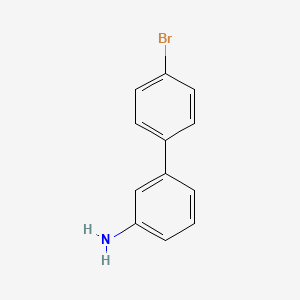

4'-Bromobiphenyl-3-amine

Description

Significance of Biphenyl (B1667301) Amine Architectures in Contemporary Organic Chemistry

Biphenyl amine derivatives are fundamental building blocks in numerous fields. nih.govresearchgate.netrsc.org In medicinal chemistry, this scaffold is present in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties. rsc.orgarabjchem.orgfrontiersin.org The conformational flexibility and steric properties of the biphenyl unit, influenced by the torsion angle between the two phenyl rings, play a crucial role in its interaction with biological targets. researchgate.net Furthermore, substituted biphenyl anilines are vital for the synthesis of dyes, organometallic complexes, and materials with unique electronic properties. rsc.org Their ability to form Schiff bases with aldehydes and ketones provides a versatile platform for creating diverse molecular frameworks. rsc.org

Contextualization of 4'-Bromobiphenyl-3-amine within Aromatic Amine and Biaryl Chemistry

This compound is a specific derivative within the larger class of aromatic amines and biaryl compounds. Its structure features a biphenyl core with a bromine atom on one ring and an amine group on the other, at positions 4' and 3 respectively. This strategic placement of functional groups makes it a highly valuable intermediate in organic synthesis. The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl or alkyl groups. researchgate.netmdpi.comorganic-chemistry.org The amine group, on the other hand, can participate in a range of transformations, most notably the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. wikipedia.orgsnnu.edu.cnorganic-chemistry.org This dual functionality allows for the stepwise and controlled construction of more complex, multi-substituted biphenyl systems.

Historical Development and Evolution of Biphenyl Chemistry Research

The journey of biphenyl chemistry began over a century and a half ago, with early methods like the Wurtz-Fittig reaction (1862) and the Ullmann reaction (1901) laying the groundwork for synthesizing biphenyl scaffolds. nih.gov These initial methods, while groundbreaking for their time, often required harsh reaction conditions. A significant leap forward came with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first published in the late 1970s, and the Buchwald-Hartwig amination, developed in the mid-1990s, revolutionized the field. arabjchem.orgwikipedia.org These methods offered milder conditions, greater functional group tolerance, and broader substrate scope, making the synthesis of complex biphenyl derivatives more accessible and efficient. wikipedia.orgsnnu.edu.cn The development of polychlorinated biphenyls (PCBs) for industrial applications, starting in 1929, also marked a significant, albeit later controversial, chapter in the history of biphenyl compounds. nih.gov

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrN |

| Molecular Weight | 248.12 g/mol |

| IUPAC Name | 4'-Bromo-[1,1'-biphenyl]-3-amine |

| CAS Number | 54147-91-0 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis and Characterization

The synthesis of this compound and its derivatives often relies on powerful palladium-catalyzed cross-coupling reactions.

Common Synthetic Routes

Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming the biphenyl framework. It typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org For instance, 3-bromoaniline (B18343) could be coupled with 4-bromophenylboronic acid to yield the target molecule. The reaction is valued for its tolerance of a wide range of functional groups. mdpi.com

Buchwald-Hartwig Amination: This method is pivotal for introducing the amine group onto the biphenyl scaffold. It facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This reaction has seen continuous development with multiple generations of catalyst systems, allowing for the coupling of a vast array of amines under increasingly mild conditions. wikipedia.org

Analytical Techniques for Characterization

The structural confirmation of this compound and its derivatives is achieved through a combination of spectroscopic and crystallographic methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. rsc.org

Mass Spectrometry (MS): This technique determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amine and the C-Br stretch. researchgate.net

Crystallographic Studies:

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and the dihedral angle between the phenyl rings. nih.govugr.es

Applications in Advanced Chemical Research

The unique bifunctional nature of this compound makes it a valuable precursor in the synthesis of a variety of functional molecules.

Role in Medicinal Chemistry

The biphenyl amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. gre.ac.uk Derivatives of this compound can be synthesized to explore structure-activity relationships in drug discovery programs. For example, the bromine and amine groups can be readily modified to generate libraries of compounds for screening against various biological targets. Research has shown that biphenyl derivatives possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netrsc.org For instance, a derivative of 4'-bromobiphenyl was synthesized and investigated for its leishmanicidal and trypanocidal activities. researchgate.net

Utility in Materials Science

Substituted biphenyls are of great interest in materials science. chemicalbook.comsmolecule.com The rigid biphenyl core can be incorporated into polymers and organic light-emitting diodes (OLEDs). rsc.org The ability to functionalize both rings of this compound allows for the creation of tailored materials with specific electronic and photophysical properties. For example, triphenylamine (B166846) derivatives, which can be synthesized from precursors like 4-bromotriphenylamine, are known to form stable radicals upon photoirradiation, a property that is being explored for advanced materials. nih.gov Furthermore, derivatives of 4'-bromobiphenyl have been used as intermediates in the preparation of materials for organic electroluminescent devices. chemicalbook.comlookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYOAXSSNIJFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651799 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40641-71-2 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Bromobiphenyl 3 Amine

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the biphenyl (B1667301) system is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds, and the aryl bromide moiety of 4'-Bromobiphenyl-3-amine is an excellent substrate for these transformations. acs.orgcem.com The general mechanism for these processes involves an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the palladium catalyst. acs.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org It is a versatile method for forming biaryl structures or connecting aryl groups to other carbon frameworks. Typical catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with bases such as potassium carbonate or potassium phosphate (B84403) in solvent mixtures like 1,4-dioxane/water. mdpi.commdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base (e.g., triethylamine). wikipedia.orgorganic-chemistry.org The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is a powerful tool for C-C bond formation. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.orgnih.gov Copper-free protocols have also been developed. ucsb.edu

Coupling with Grignard Reagents: Organomagnesium compounds (Grignard reagents) can also be coupled with aryl bromides. While palladium is a common catalyst, iron-based catalysts have also been shown to be effective in mediating these transformations. acgpubs.org

Table 1: Overview of Cross-Coupling Reactions at the Aryl Bromide Moiety Click on a reaction name to see typical conditions.

Suzuki-Miyaura Coupling

Organometallic Reagent: Aryl/Vinyl Boronic Acid (R-B(OH)₂) Catalyst System: Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands Base: K₂CO₃, K₃PO₄, Cs₂CO₃ Solvent: Toluene, 1,4-Dioxane/H₂O, DMF

Heck Reaction

Reagent: Alkene (e.g., Styrene, Acrylate) Catalyst System: Pd(OAc)₂, PdCl₂ with phosphine ligands Base: Et₃N, K₂CO₃ Solvent: DMF, Acetonitrile (B52724)

Sonogashira Coupling

Organometallic Reagent: Terminal Alkyne (R-C≡CH) Catalyst System: Pd(PPh₃)₂Cl₂ / CuI Base: Et₃N, Diethylamine Solvent: THF, DMF

Kumada Coupling

Organometallic Reagent: Grignard Reagent (R-MgBr) Catalyst System: Pd or Ni complexes; Iron salts (e.g., FeCl₂) Base: Not typically required (Grignard is basic) Solvent: THF, Diethyl ether

Direct, uncatalyzed nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon is generally disfavored for aryl halides like this compound. The electron-rich nature of the aromatic ring and the strength of the C(sp²)-Br bond prevent attack by most nucleophiles unless the ring is activated by potent electron-withdrawing groups.

However, the functional transformation equivalent to a nucleophilic displacement can be achieved through catalytic methods. The most prominent example is the Buchwald-Hartwig amination , which forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgyoutube.com This palladium-catalyzed reaction does not follow a classical SNAr pathway but proceeds through a catalytic cycle similar to the C-C cross-coupling reactions. libretexts.orgacsgcipr.org It represents a powerful method for synthesizing more complex amine derivatives from the aryl bromide starting material. nih.gov

Reactivity of the Primary Aromatic Amine Functional Group

The primary aromatic amine (-NH₂) is a versatile functional group that strongly influences the reactivity of the phenyl ring to which it is attached and serves as a nucleophilic center for various transformations.

The amine group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). youtube.com The lone pair of electrons on the nitrogen atom can be donated into the benzene (B151609) ring through resonance, increasing the electron density at the positions ortho and para to the amine, making them more susceptible to attack by electrophiles. youtube.comyoutube.com

Common EAS reactions for aromatic amines include:

Halogenation: Reaction with Br₂ or Cl₂. Due to the high activation by the amine group, these reactions often proceed rapidly without a Lewis acid catalyst and can lead to polysubstitution.

Nitration: Direct nitration with nitric acid and sulfuric acid is often problematic as the strongly acidic and oxidizing conditions can lead to oxidation of the amine group and the formation of undesired byproducts. youtube.com

Sulfonation: Reaction with fuming sulfuric acid typically yields the para-substituted sulfonic acid derivative. youtube.com

To moderate the reactivity and prevent side reactions, the amine group is frequently protected via acylation to form an amide (e.g., an acetanilide). The resulting amide group is still an ortho, para-director but is significantly less activating, allowing for more controlled, monosubstituted reactions. youtube.com

The nucleophilic nitrogen atom of the primary amine can react with various electrophiles to form a wide array of derivatives.

Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases). pressbooks.publibretexts.org The reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comlumenlearning.com

Amide Formation (Acylation): The amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. youtube.comgoogle.com This reaction is fundamental for protecting the amine group during other transformations. youtube.com

Diazotization: Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form arenediazonium salts. organic-chemistry.orgbyjus.com This reaction is usually performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. researchgate.net These salts are highly valuable synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through subsequent reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.orglibretexts.org

Table 2: Common Transformations of the Primary Aromatic Amine Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Imine Formation | Aldehyde or Ketone, Acid catalyst | Imine (R₂C=N-Ar) |

| Acylation | Acyl Chloride or Acid Anhydride | Amide (R-C(=O)NH-Ar) |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

The primary aromatic amine group is sensitive to oxidizing agents. Depending on the oxidant and reaction conditions, a variety of products can be formed, including nitroso, nitro, and polymeric compounds. Strong oxidants can lead to complex mixtures and degradation of the aromatic ring.

Conversely, the amine functional group itself is already in a reduced state. Therefore, "reduction chemistry of the amine" typically refers to its use in multi-step processes like reductive amination . In this process, the amine first condenses with an aldehyde or ketone to form an imine (as described in 3.2.2), which is then reduced in the same pot using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This two-step sequence is a highly effective method for converting a primary amine into a secondary amine.

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions of this compound derivatives are powerful strategies for the construction of rigid, planar heterocyclic scaffolds. These reactions typically involve the formation of a new bond between the nitrogen atom of the amino group (or a derivative thereof) and the carbon atom of the brominated phenyl ring, or an adjacent position, leading to the formation of a new ring.

One of the most prominent applications of intramolecular cyclization of this compound derivatives is the synthesis of substituted carbazoles. The general approach involves an initial N-functionalization of the amino group, followed by a palladium-catalyzed intramolecular C-N bond formation. For instance, N-acylation of this compound provides the corresponding amide, which can then undergo an intramolecular Buchwald-Hartwig amination. This reaction proceeds via an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the amide nitrogen and subsequent reductive elimination to form the carbazole (B46965) ring system. The bromine atom on the carbazole product can then be further functionalized, offering a versatile handle for the synthesis of a diverse range of derivatives.

A notable example is the synthesis of 2-bromocarbazole. While direct cyclization of this compound can be challenging, a related strategy involves the cyclization of 4-bromo-2'-nitrobiphenyl. In a typical procedure, the reductive cyclization of 4-bromo-2'-nitrobiphenyl using a phosphite (B83602) reagent, such as triethyl phosphite, under thermal conditions leads to the formation of 2-bromocarbazole. This transformation is a variation of the Cadogan-Sundberg reaction.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-Acetyl-4'-bromobiphenyl-3-amine | Pd(OAc)₂, P(o-tolyl)₃, NaOt-Bu, Toluene, 110 °C | 2-Bromo-9-methylcarbazole | Varies |

| 4-Bromo-2'-nitrobiphenyl | P(OEt)₃, 160 °C | 2-Bromocarbazole | High |

Annulation reactions involving this compound can lead to the formation of phenanthridine (B189435) derivatives. This transformation typically requires the introduction of a one-carbon bridging unit between the amino group and the ortho-position of the non-brominated phenyl ring, followed by cyclization onto the brominated ring. One synthetic route could involve the formylation of the amino group, followed by a Bischler-Napieralski-type cyclization, although this would necessitate activation of the C-H bond ortho to the amino group. A more common approach for phenanthridine synthesis involves the radical cyclization of N-aryl imines derived from 2-aminobiphenyls. nih.gov Applying this to this compound, the corresponding imine could be formed with an appropriate aldehyde, and subsequent radical-initiated cyclization could yield a brominated phenanthridine derivative.

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product in a highly atom-economical manner. This compound, with its primary amino group, is a suitable component for various MCRs, such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity.

In the context of quinoline (B57606) synthesis, this compound can serve as the aniline (B41778) component in Doebner-von Miller or related three-component reactions. nih.gov For example, the reaction of this compound with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst can lead to the formation of a substituted quinoline bearing a 4'-bromobiphenyl moiety. The reaction proceeds through a series of conjugate additions and cyclization-dehydration steps.

The Ugi four-component reaction (U-4CR) is another powerful MCR where this compound can be utilized. eurekaselect.comsemanticscholar.orgresearchgate.net The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By employing this compound as the amine component, a diverse library of peptidomimetic structures containing the 4'-bromobiphenyl scaffold can be readily synthesized. The resulting products retain the bromine atom, which can be used for further chemical modifications, such as cross-coupling reactions, to introduce additional complexity.

Similarly, while the Passerini three-component reaction typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide, modifications of this reaction can incorporate amines. eurekaselect.comresearchgate.netnih.govnih.gov Although less direct, derivatives of this compound could potentially participate in Passerini-type reactions, further expanding its utility in the construction of complex molecular frameworks.

| Reaction Type | Reactants | Product Type |

| Doebner-von Miller | This compound, α,β-Unsaturated Aldehyde/Ketone, Acid | Substituted Quinoline |

| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

The reactivity of this compound in these transformation pathways underscores its value as a versatile building block in organic synthesis for the creation of diverse and complex heterocyclic structures.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 4'-Bromobiphenyl-3-amine in solution.

¹H NMR: The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. For this compound, the aromatic region (typically 6.5-8.0 ppm) would display a complex pattern of signals corresponding to the eight distinct protons on the two phenyl rings. The protons on the amine-substituted ring are expected to be shifted to a higher field (lower ppm) compared to those on the bromine-substituted ring due to the electron-donating nature of the amino group (-NH₂). The amine protons themselves would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. This compound has 12 carbon atoms, all of which are expected to be chemically non-equivalent, resulting in 12 distinct signals. The carbon atom bonded to the bromine (C4') is subject to the 'heavy atom effect,' which causes an upfield shift (lower ppm value) compared to what would be expected based on electronegativity alone. stackexchange.com Conversely, the carbon atom bonded to the amino group (C3) would be shifted downfield.

2D NMR: Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling). libretexts.orglongdom.org It would be used to confirm the connectivity of protons within each of the two aromatic rings, helping to assign specific protons to their positions. libretexts.orglongdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each proton to its corresponding carbon atom.

Interactive Table: Predicted NMR Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Key Information Provided |

| ¹H NMR | Aromatic Protons | 6.5 - 8.0 | Electronic environment and coupling patterns of ring protons. |

| ¹H NMR | Amine Protons (-NH₂) | Variable (broad singlet) | Presence of the primary amine group. |

| ¹³C NMR | Aromatic Carbons | 110 - 150 | Number of unique carbons; effect of substituents. |

| ¹³C NMR | C-Br (ipso-carbon) | ~122 | Heavy atom effect of bromine. stackexchange.com |

| ¹³C NMR | C-NH₂ (ipso-carbon) | ~147 | Deshielding effect of the amine group. |

| COSY | ¹H - ¹H | N/A | Shows proton-proton coupling within each ring. libretexts.org |

| HSQC | ¹H - ¹³C | N/A | Connects protons to their directly attached carbons. sdsu.edu |

| HMBC | ¹H - ¹³C | N/A | Confirms long-range connectivity, including the biphenyl (B1667301) bond. sdsu.edu |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of its elemental formula. nih.gov For this compound (C₁₂H₁₀BrN), the presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion peak. wpmucdn.com Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. wpmucdn.comyoutube.com

Electron impact (EI) ionization would likely lead to predictable fragmentation patterns. Common fragmentation pathways for aromatic amines and halides include:

Alpha-cleavage: Cleavage of bonds adjacent to the amine group. libretexts.orgmiamioh.edu

Loss of the Halogen: Cleavage of the C-Br bond, resulting in a fragment ion corresponding to the biphenyl-3-amine cation.

Biphenyl Cleavage: Scission of the bond connecting the two phenyl rings.

Interactive Table: Expected HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Significance |

| [M]⁺ & [M+2]⁺ | [C₁₂H₁₀⁷⁹BrN]⁺ & [C₁₂H₁₀⁸¹BrN]⁺ | Molecular ion peaks confirming the presence of one bromine atom. youtube.com |

| [M-Br]⁺ | [C₁₂H₁₀N]⁺ | Loss of the bromine atom. |

| [C₆H₆N]⁺ | Aminophenyl cation | Fragmentation of the biphenyl bond. |

| [C₆H₄Br]⁺ | Bromophenyl cation | Fragmentation of the biphenyl bond. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). For this compound, key vibrational modes would include:

N-H Stretching: The primary amine group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a band around 1600 cm⁻¹.

C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretch is a low-frequency vibration, typically found in the 500-650 cm⁻¹ region.

X-ray Diffraction Analysis for Crystalline State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in its crystalline solid state. This technique provides accurate data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. For a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, X-ray analysis revealed specific unit cell dimensions and intermolecular hydrogen bonding interactions. researchgate.net A similar analysis of this compound would elucidate its crystal packing and identify any intermolecular interactions, such as hydrogen bonds involving the amine group, which govern the solid-state architecture.

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatography is essential for separating the target compound from impurities and for quantifying its purity.

HPLC is the primary technique for assessing the purity of non-volatile compounds like this compound. A typical method would involve:

Mode: Reversed-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Detection: UV detection, likely at a wavelength where the aromatic system shows maximum absorbance.

Method validation would be performed to ensure the method is reliable, accurate, and precise for its intended purpose, which includes quantifying the purity of the compound and identifying any related impurities.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While this compound has some volatility, its polarity due to the amine group can lead to poor peak shape and column interactions in GC. To overcome this, derivatization is often employed. The primary amine can be converted to a less polar, more volatile derivative, such as an acetylated or silylated amine. This process improves chromatographic performance, leading to sharper peaks and better sensitivity. The coupled mass spectrometer provides mass information for the eluted peaks, confirming the identity of the derivatized compound and any impurities. nih.gov

Thermal Analysis for Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions. While specific experimental DSC data for this compound is not widely available in published literature, a hypothetical DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The precise temperature and enthalpy of this transition would provide valuable information about the purity and crystalline structure of the compound.

Hypothetical DSC Data for this compound

| Parameter | Value | Unit |

|---|---|---|

| Onset Temperature | Data not available | °C |

| Peak Temperature (Melting Point) | Data not available | °C |

Note: The table above is illustrative as specific experimental data is not publicly available. The values would be determined from the analysis of a DSC curve.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time. This analysis provides critical information about the thermal stability and decomposition profile of this compound. A typical TGA curve would indicate the temperature at which the compound begins to decompose and the subsequent mass loss stages. The presence of the bromine and amine functional groups would influence its decomposition pathway. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to assess oxidative stability.

Hypothetical TGA Data for this compound

| Parameter | Value | Unit |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | Data not available | °C |

| Temperature at 5% Mass Loss (T5%) | Data not available | °C |

| Temperature at 10% Mass Loss (T10%) | Data not available | °C |

Note: This table represents hypothetical data. The actual values would be derived from an experimental TGA thermogram.

Advanced Electrochemical Characterization Techniques

The electrochemical behavior of this compound is of significant interest, particularly for its potential use in electroactive materials. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy can be employed to study its redox properties, electron transfer kinetics, and interfacial behavior.

While specific electrochemical studies on this compound are scarce in the available literature, research on analogous compounds, such as tris(4-bromophenyl)amine, indicates that the bromophenylamine moiety is electrochemically active. It is anticipated that this compound would exhibit oxidation potentials associated with the amine group and the biphenyl system. The bromine substituent would also influence the electronic properties and, consequently, the electrochemical response. Advanced electrochemical studies would be crucial to determine its HOMO/LUMO energy levels, redox stability, and potential for use in electronic devices.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in understanding the molecular properties of 4'-Bromobiphenyl-3-amine. DFT is widely used to determine the optimized geometry and electronic structure of molecules in their ground state. nih.govelsevierpure.com

From the optimized structure, various electronic properties and reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. These frontier molecular orbitals also provide insight into the regions of the molecule that are likely to act as electron donors (HOMO) or acceptors (LUMO).

Conceptual DFT provides a framework to quantify global and local reactivity through descriptors derived from the variation of energy with respect to the number of electrons. researchgate.netdntb.gov.ua These descriptors help predict how the molecule will interact with other chemical species.

Table 1: Key Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

Note: The values for these descriptors would be obtained by performing a DFT calculation on the optimized geometry of this compound.

Furthermore, TD-DFT is employed to predict the electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netcnr.it DFT can also be used to compute vibrational frequencies, which aids in the interpretation of experimental Infrared (IR) and Raman spectra. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.pt For this compound, MD simulations can provide critical insights into its conformational flexibility and non-covalent interactions. mdpi.comnih.gov

The simulation process begins with the selection of a force field, which is a set of parameters that defines the potential energy of the system. The molecule is typically placed in a simulation box, often filled with a solvent like water, to mimic experimental conditions. The system is then minimized and equilibrated before a production run is performed, during which the trajectory of each atom is calculated by solving Newton's equations of motion. mdpi.com

Analysis of the MD trajectory for this compound would focus on:

Conformational Analysis: The biphenyl (B1667301) scaffold is not rigid; the two phenyl rings can rotate around the central C-C single bond. The dihedral angle between the planes of the two rings is a key conformational parameter. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations.

Intermolecular Interactions: In a solvent, the simulation can reveal how this compound interacts with its surroundings. The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor. researchgate.netresearchgate.net The simulation can quantify the number and lifetime of these hydrogen bonds. Similarly, interactions involving the aromatic rings (π-π stacking) and the bromine atom (halogen bonding) can be investigated.

Investigation of Electron Attachment and Dissociation Pathways

The study of how molecules interact with low-energy electrons is crucial in fields like radiation chemistry. Dissociative Electron Attachment (DEA) is a process where a molecule captures a free electron to form a transient negative ion (TNI), which then fragments. mdpi.com

Computational studies exploring the potential energy surfaces of the 4-Bromobiphenyl (B57062) anion revealed two distinct structures for the molecular anion, characterized by different C-Br bond lengths. nih.govresearcher.life The formation of a long-lived molecular negative ion was also observed experimentally. nih.govresearchgate.net

Table 2: Experimental and Computational Data for Electron Attachment to 4-Bromobiphenyl

| Parameter | Value | Method/Condition | Reference |

|---|---|---|---|

| Primary Dissociation Product | Br⁻ | DEA Spectroscopy | nih.govresearcher.life |

| Anion Lifetime (τa) | 40 µs | Experimental (80 °C) | nih.govresearchgate.net |

| Anion C-Br Distance 1 | 1.92 Å | Computational | nih.govresearcher.life |

These findings suggest that upon electron attachment, the C-Br bond in this compound would be the most likely site of cleavage, leading to the dissociation of a bromide ion. The presence of the amine group might influence the lifetime and fragmentation pattern of the transient negative ion compared to the parent 4-Bromobiphenyl.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biphenyl Amine Scaffolds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for designing and optimizing molecules with desired biological activities. nih.gov These methods correlate variations in the chemical structure of a series of compounds with changes in their measured biological effect. acs.org

For the biphenyl amine scaffold, which is the core structure of this compound, QSAR models can be developed to predict biological activity based on calculated molecular descriptors. nih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

For example, a QSAR study on a series of O-biphenyl carbamates, which share the biphenyl core, was used to understand their activity as modulators of specific biological targets. nih.gov Similarly, QSAR studies have been performed on biphenyl carboxamide analogs to model their analgesic activity. medcraveonline.com These studies often reveal that specific substitutions on the biphenyl rings are crucial for activity. For instance, a model might show that bulky groups at one position decrease activity, while electron-withdrawing groups at another position enhance it.

By applying such a QSAR model to this compound, one could predict its potential activity within the modeled class and suggest modifications to its structure—such as changing the position or nature of the bromo and amine substituents—to improve its potency or selectivity.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.orgnih.gov By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate activation energies, which govern the reaction rate. scielo.br

For this compound, computational studies could elucidate the mechanisms of various important organic reactions:

Suzuki Coupling: The carbon-bromine bond is a common site for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. Computational studies could model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the reaction kinetics and the influence of the amine group on the reactivity. researchgate.net

N-Functionalization: The amine group can undergo reactions such as alkylation, acylation, or arylation. DFT calculations can be used to compare different reaction pathways, for example, by determining the activation barriers for the reaction at the nitrogen atom, helping to predict reaction outcomes and optimize conditions. researchgate.net

Electrophilic Aromatic Substitution: The electron-donating amine group and the electron-withdrawing bromine atom direct incoming electrophiles to specific positions on the aromatic rings. Computational models can calculate the relative energies of the intermediates formed from attack at different positions, thereby predicting the regioselectivity of reactions like nitration or halogenation.

These computational investigations provide a molecular-level understanding of reactivity, guiding the rational design of synthetic routes and the prediction of reaction outcomes. rsc.org

Applications of 4 Bromobiphenyl 3 Amine in Advanced Materials Science and Catalysis

Role as a Precursor in Organic Electronic Materials

The biphenyl (B1667301) core of 4'-Bromobiphenyl-3-amine provides thermal and morphological stability, while the amine and bromo functionalities serve as synthetic handles for constructing larger, conjugated systems essential for organic electronics. These systems are integral to the fabrication of next-generation displays, lighting, and energy-conversion devices.

In the field of OLEDs, materials capable of efficient charge transport and light emission are paramount. Triarylamine derivatives are widely used as hole-transporting materials (HTMs) due to their electron-rich nature and high mobility for positive charge carriers (holes). This compound serves as a key building block for synthesizing complex triarylamines. The secondary amine can undergo palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) with various aryl halides to create extended π-conjugated systems. researchgate.net

Furthermore, the biphenyl structure is a common component in host materials for phosphorescent emitters. In a phosphorescent OLED (PHOLED), a host material matrix is doped with a phosphorescent guest emitter. The host must have a high triplet energy to effectively transfer energy to the guest. The rigid structure of the biphenyl unit contributes to achieving a high triplet energy level. The amine functionality of this compound can be derivatized to attach carbazole (B46965) or other moieties known to enhance hole transport and create bipolar host materials, which can transport both electrons and holes, leading to more efficient devices. uni-bayreuth.de

For example, a host material derived from a biphenyl-amine precursor could be used in a device with the following structure, leading to high efficiency.

| Parameter | Value |

| Host Material | Biphenyl-Carbazole Derivative |

| Guest Emitter | Iridium(III) complex |

| External Quantum Efficiency (EQE) | > 20% |

| Emission Color | Blue |

| Turn-on Voltage | < 3.0 V |

This table presents typical performance metrics for a high-efficiency blue PHOLED device employing a host material conceptually derived from biphenyl-amine building blocks.

The performance of organic field-effect transistors (OFETs) is highly dependent on the molecular ordering and charge-carrier mobility of the organic semiconductor used as the active layer. nih.govtcichemicals.com this compound can be used as a starting material to synthesize larger, more complex organic semiconductors. The bromine atom can be utilized in cross-coupling reactions like the Suzuki or Stille coupling to extend the π-conjugation by adding other aromatic rings, a common strategy for enhancing semiconductor performance. nbinno.comtcichemicals.com The amine group can be modified to tune the material's electronic properties and influence its packing in the solid state, which is critical for efficient charge transport. mdpi.com

Similarly, in organic photovoltaics (OPVs), which convert sunlight into electricity, the active layer typically consists of a blend of an electron donor and an electron acceptor material. Derivatives of this compound can be engineered to function as either electron donors or as part of a larger polymeric donor material. The electron-donating nature of the amine group, combined with the tunable conjugation of the biphenyl system, allows for the design of materials with appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient charge separation at the donor-acceptor interface.

Ligand and Catalyst Design in Organometallic Chemistry

The structural features of this compound make it an attractive scaffold for the development of ligands used in transition-metal catalysis. The biphenyl group can induce axial chirality, while the amine provides a coordination site or a point for further functionalization.

Axially chiral biphenyls are a cornerstone of asymmetric catalysis, where they are used to create a chiral environment around a metal center, enabling the synthesis of single-enantiomer products. This compound can be a precursor to such ligands. For instance, the amine group can be converted to a phosphine (B1218219) group (e.g., via diazotization followed by reduction and phosphination) to create a chiral monophosphine ligand. The steric hindrance provided by substituents on the biphenyl rings can create a chiral pocket that controls the stereochemical outcome of a reaction. researchgate.net

The synthesis of such ligands often involves the strategic placement of bulky groups at the ortho positions to the biphenyl linkage to restrict rotation and allow for the separation of enantiomers. The bromine and amine groups on this compound provide the necessary handles to introduce these groups and the coordinating phosphine or nitrogen atoms. nih.govresearchgate.net

| Catalyst Type | Reaction | Enantiomeric Excess (ee) |

| Chiral Biphenyl Monophosphine-Palladium Complex | Asymmetric Suzuki Coupling | Up to 98% |

| Chiral Biphenyldiamine-Ruthenium Complex | Asymmetric Hydrogenation | > 99% |

| Chiral Biphenyl-based Amine Catalyst | Michael Addition | Up to 90% |

This table illustrates the high levels of stereocontrol achievable with catalysts based on chiral biphenyl scaffolds, for which this compound can be a synthetic precursor. nih.gov

Derivatives of this compound are instrumental in ligands for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming C-C and C-N bonds. beilstein-journals.org For example, ligands incorporating the biphenylamine structure can be highly effective in the Buchwald-Hartwig amination for C-N bond formation. tcichemicals.com The electronic properties of the ligand, which can be tuned by modifying the substituents on the biphenyl rings, influence the efficiency and scope of the catalytic reaction.

The molecule itself contains both a nucleophilic amine and a brominated aryl group, making it a valuable substrate for demonstrating the efficacy of new catalytic systems for C-C and C-N bond formation. nih.govnih.gov For instance, it can be used in Suzuki couplings (reacting via the C-Br bond) or Buchwald-Hartwig couplings (reacting at either the C-Br or N-H bond) to synthesize more complex molecules. researchgate.netorganic-chemistry.org

Intermediate in Polymer Chemistry and Functional Coatings

This compound serves as a precursor to monomers used in the synthesis of high-performance polymers. The presence of two reactive sites allows it to be incorporated into polymer backbones or as a functional side chain.

For example, it can be converted into a diamine monomer, such as 3,4'-diaminobiphenyl, through nucleophilic substitution of the bromine atom. This resulting diamine can then be polymerized with dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively. mdpi.com These classes of polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace, electronics, and as specialty coatings.

The incorporation of the biphenyl unit into the polymer backbone imparts rigidity, leading to high glass transition temperatures (Tg) and enhanced dimensional stability. The amine functionalities can also be used to create amine-functional polymers that are useful in coatings and adhesives due to their reactivity and ability to promote adhesion. polysciences.com

| Polymer Type | Monomers | Key Properties |

| Aromatic Polyamide | Diaminobiphenyl derivative + Terephthaloyl chloride | High thermal stability, excellent mechanical strength, chemical resistance |

| Aromatic Polyimide | Diaminobiphenyl derivative + Pyromellitic dianhydride | High Tg (>300 °C), low coefficient of thermal expansion, dielectric stability |

This table summarizes the properties of high-performance polymers that can be synthesized using monomers derived from this compound.

Exploitation in Supramolecular Chemistry and Host-Guest Systems

This compound is a molecule of significant interest in the field of supramolecular chemistry and crystal engineering due to its unique structural characteristics. As a molecular building block, or "tecton," it possesses a combination of a rigid aromatic framework and specific functional groups capable of directing self-assembly through a variety of non-covalent interactions. While its direct application in complex host-guest systems is an emerging area of research, its molecular architecture provides a clear blueprint for its potential in constructing ordered, functional supramolecular assemblies.

The primary drivers for the self-assembly of this compound are the well-defined non-covalent interaction sites on its structure: the amine group, the bromine atom, and the biphenyl π-system.

Hydrogen Bonding: The amine group (-NH₂) at the 3-position is a potent hydrogen bond donor. This allows the molecule to form predictable and directional N-H···A hydrogen bonds, where 'A' is a hydrogen bond acceptor on an adjacent molecule (e.g., a nitrogen or oxygen atom). These interactions are fundamental in forming one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. researchgate.net

Halogen Bonding: The bromine atom at the 4'-position is a versatile participant in halogen bonding. It can act as a halogen bond donor through its electropositive σ-hole, forming C-Br···B interactions with Lewis bases ('B'). mdpi.comnih.gov This highly directional interaction is a powerful tool in crystal engineering for the rational design of solid-state architectures. Furthermore, the electronegative equatorial region of the bromine atom allows it to act as a weak hydrogen bond acceptor. nih.gov The interplay between hydrogen and halogen bonding can lead to the formation of robust and highly specific supramolecular synthons, which are reliable structural motifs for building complex architectures. mdpi.com

The combination of these interactions allows this compound to be a versatile component in the design of porous solids. By co-crystallizing with complementary molecules, it is possible to engineer crystalline frameworks with defined cavities or channels. These voids can potentially encapsulate small molecules, forming a host-guest system. nih.govresearchgate.net The size, shape, and chemical nature of the cavity would be dictated by the specific arrangement of the this compound tectons, enabling potential applications in molecular recognition, separation, or storage. The principles of using non-covalent interactions to create such systems are well-established, forming the basis for designing functional materials from molecular components. nih.gov

The potential of this compound as a tecton is summarized in the following table, which details the key non-covalent interactions it can form.

| Interaction Type | Molecular Site | Role in Supramolecular Assembly | Typical Bond Partner (Acceptor/Donor) |

| Hydrogen Bond | 3-Amine Group (N-H) | Donor | Directs assembly into chains, sheets, or networks |

| Halogen Bond | 4'-Bromo Group (C-Br) | Donor (σ-hole) | Provides directional control in crystal packing |

| π-π Stacking | Biphenyl Rings | Stacking Interaction | Stabilizes assemblies through aromatic overlap |

| Halogen as H-Bond Acceptor | 4'-Bromo Group | Weak Acceptor | Contributes to overall lattice energy and packing |

Biological and Medicinal Chemistry Relevance of 4 Bromobiphenyl 3 Amine and Its Analogs

Biphenyl (B1667301) Amine Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety is a prominent structural motif found in numerous biologically active compounds, including natural products and synthetic drugs. doaj.orgarabjchem.org Its significance in drug discovery stems from its ability to adopt different conformations due to the flexible biphenyl ring system, allowing it to interact favorably with diverse biological targets. nih.gov This inherent versatility has established the biphenyl scaffold as a "privileged structure," a molecular framework that can provide ligands for multiple, distinct receptors. doaj.orgnih.gov

Compounds incorporating the biphenyl scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, anti-HIV, and anticancer effects. doaj.org The introduction of an amine group to this scaffold further enhances its drug-like properties. The amine can be easily modified, and the substitution pattern on the biphenyl rings can be tuned to modulate the distance between key functional groups, such as an ionizable amine and an amide, optimizing interactions with specific protein binding pockets. nih.gov This adaptability makes the biphenyl amine core an attractive starting point for designing novel therapeutic agents targeting a range of diseases. For instance, small molecule inhibitors with a biphenyl core have shown significant effects on the PD-1/PD-L1 axis, a key target in cancer immunotherapy. nih.gov

Synthesis and Biological Evaluation of Therapeutic Agents

The synthesis of derivatives based on the biphenyl amine scaffold is a central focus in medicinal chemistry. arabjchem.org By employing various synthetic methodologies, chemists can create libraries of analogs with diverse substituents to explore structure-activity relationships (SAR). These studies are crucial for optimizing the potency and selectivity of compounds for specific biological effects.

Derivatives of biphenyl and related amine structures have shown significant potential as antimicrobial agents against a variety of pathogens, including multidrug-resistant strains. ijsdr.orgnih.gov

A series of biphenyl and dibenzofuran (B1670420) derivatives were synthesized and evaluated for their activity against antibiotic-resistant bacteria. nih.gov Notably, certain compounds exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.gov Structure-activity relationship studies indicated that the presence of a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other were beneficial for antibacterial activity. nih.gov

In another study, pyrazine (B50134) carboxamide derivatives were synthesized, some incorporating a substituted biphenyl-like structure. mdpi.com One derivative, in particular, showed strong antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) with a MIC of 6.25 mg/mL. mdpi.com Molecular docking studies suggested that these compounds may exert their effect by targeting DNA gyrase, an essential bacterial enzyme involved in DNA replication. mdpi.com

| Compound Class | Target Organism | Activity (MIC) | Potential Mechanism |

| Biphenyl-triols | Methicillin-resistant S. aureus | 3.13 µg/mL | Not specified |

| Biphenyl-triols | Multidrug-resistant E. faecalis | 6.25 µg/mL | Not specified |

| Pyrazine Carboxamides | Extensively drug-resistant S. Typhi | 6.25 mg/mL | DNA Gyrase Inhibition |

The biphenyl amine scaffold is a key feature in many compounds designed for anticancer therapy. doaj.orgnih.gov These agents often work by modulating specific cellular pathways that are dysregulated in cancer.

For example, novel compounds with an N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine structure were synthesized and evaluated for their anti-cancer activity. nih.gov Several of these conjugates displayed strong anticancer effects across nine tested cancer cell lines, with one compound showing an IC₅₀ value of 2.08 μM against HT-29 colon cancer cells. nih.gov These compounds are designed based on the principle of combining the biphenyl structure, known to affect the PD-1/PD-L1 immune checkpoint pathway, with the 2-amino-pyrimidine scaffold. nih.govacs.org

Other research has focused on biphenylamide derivatives as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability of many proteins required for tumor cell growth. nih.gov By replacing the coumarin (B35378) ring of the known Hsp90 inhibitor novobiocin (B609625) with a biphenyl moiety, researchers developed new derivatives that inhibit the proliferation of breast cancer cell lines at nanomolar concentrations. nih.gov

Additionally, a Pt(IV) prodrug of oxaliplatin (B1677828), incorporating the glycolysis inhibitor 3-bromopyruvic acid, demonstrated stronger anticancer activity than oxaliplatin against several cancer cell lines. rsc.org This compound, named BrPt3, was found to induce greater DNA damage, arrest the cell cycle, and reduce cell invasiveness by inhibiting glycolysis. rsc.org

| Compound/Analog Type | Cancer Cell Line | Activity (IC₅₀) | Cellular Pathway/Target |

| Biphenyl-pyrimidine conjugate (16b) | HT-29 (Colon) | 2.08 µM | PD-1/PD-L1 Axis (putative) |

| Biphenylamide derivatives | SKBr3, MCF-7 (Breast) | Nanomolar range | Hsp90 C-terminal Inhibition |

| Pt(IV) prodrug (BrPt3) | HCT116, A549/OXP | More potent than oxaliplatin | DNA damage, Glycolysis Inhibition |

| 4-Aminobenzofuroxans | MCF-7, M-HeLa | Comparable to Doxorubicin | Apoptosis Induction |

Certain structural analogs of biphenyl amines, particularly nitroheterocyclic compounds, have emerged as potent agents against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi. nih.gov

A study of novel 3-nitro-1H-1,2,4-triazole-based aromatic and aliphatic amines identified eighteen compounds with significant growth-inhibitory properties against T. cruzi amastigotes. nih.gov These compounds displayed IC₅₀ values ranging from 40 nM to 1.97 μM and showed high selectivity, being non-toxic to host cells. nih.gov Five of these 3-nitro-1,2,4-triazoles were also active against the bloodstream form of T. b. rhodesiense, the parasite responsible for African sleeping sickness. nih.gov The mechanism of action is believed to involve the activation of these nitroheterocyclic prodrugs by a type I nitroreductase (NTR) enzyme, which is present in trypanosomes but generally absent in their mammalian hosts. nih.gov

Other research has explored diiodophenethyl-benzamides as antiparasitic agents. Two compounds, N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide and N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide, were the most active against Leishmania panamensis with EC₅₀ values of 17.9 and 17.5 µg/mL, respectively. scielo.br

The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, has driven the search for new antimycobacterial agents. Amine-containing compounds, including those with biphenyl-like structures, have shown promise in this area.

A series of novel oxazolidinones, which are biaryl analogs, were synthesized and tested for their anti-mycobacterial activities. nih.gov One compound, (S)-N-(3-(2-fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidie-5-ylmethyl) acetamide, demonstrated an in vitro MIC that was 10-fold lower than the existing drug linezolid (B1675486) and showed strong bactericidal effects in a Mycobacterium marinum-infected zebrafish model. nih.gov

In a different study, a series of polycyclic amine derivatives were investigated. nih.gov The most potent compound showed a minimum inhibitory concentration (MIC₉₉) of 9.6 μM against M. tuberculosis H37Rv. nih.gov Mechanistic studies suggested that the two most active compounds likely inhibit cell wall synthesis. nih.gov Furthermore, some compounds demonstrated synergistic activity with spectinomycin, a known substrate of the Rv1258c efflux pump, indicating that they may also act as efflux pump inhibitors. nih.gov

Pharmacological Target Identification and Biochemical Pathway Elucidation

A critical aspect of drug discovery is identifying the specific molecular targets and biochemical pathways through which a compound exerts its therapeutic effect. For biphenyl amine analogs, research has implicated a variety of targets and pathways.

In the realm of cancer therapy, biphenyl-based small molecules have been shown to inhibit the PD-1/PD-L1 interaction, a critical immune checkpoint pathway. acs.org Other anticancer analogs target molecular chaperones like Hsp90 or key metabolic pathways such as glycolysis by inhibiting enzymes like hexokinase 2 (HK2). nih.govrsc.org Some sulfonamide derivatives have been shown through molecular docking to interact with estrogen receptors, suggesting a mechanism for their antitumor activity. researchgate.net

For antimicrobial agents, bacterial DNA gyrase has been identified as a key target. mdpi.com In the context of antimycobacterial activity, targets include components of the cell wall synthesis machinery and efflux pumps, which contribute to drug resistance. nih.gov For a related class of compounds, pyrazolo[1,5-a]pyrimidines, the mycobacterial ATP synthase has been identified as the target. mdpi.com

The antiparasitic action of nitro-based compounds is linked to their bioactivation by parasite-specific nitroreductase enzymes. nih.gov Additionally, some antiparasitic agents, such as the bisbenzamidine derivative pentamidine, are known to target and bind to the AT-rich regions of kinetoplast DNA (kDNA) in parasites. nih.gov

Finally, the metabolism of these compounds is also an area of study. The biphenyl catabolic pathway in bacteria involves enzymes like dioxygenase, which initiates the degradation of the biphenyl structure. nih.govresearchgate.net In humans, drug-metabolizing enzymes such as cytochrome P450s and monoamine oxidases (MAOs) are involved in the biotransformation of amine-containing molecules through reactions like N-dealkylation and ring hydroxylation. researchgate.net

Prodrug Design and Biotransformation Studies

Prodrug design is a critical strategy in drug development to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, instability, rapid metabolism, or lack of target specificity. For primary aromatic amines like 4'-Bromobiphenyl-3-amine, several prodrug approaches can be envisioned to modulate its physicochemical and pharmacokinetic properties.

Prodrug Strategies for Aromatic Amines:

One common approach involves the formation of amides or carbamates by reacting the amine group with carboxylic acids or their derivatives. nih.gov This modification can increase lipophilicity, potentially enhancing membrane permeability. These prodrugs are designed to be cleaved in vivo by amidases or esterases to release the active parent amine.

Another strategy is the formation of N-Mannich bases . nih.gov This involves the condensation of the amine with an aldehyde and an active hydrogen-containing compound. N-Mannich bases can exhibit altered solubility and pKa values compared to the parent amine, which can be advantageous for oral absorption. nih.gov

More advanced strategies include the use of enzyme-specific cleavable linkers. For instance, designing a prodrug that is a substrate for an enzyme highly expressed in a target tissue can lead to site-specific drug release, enhancing efficacy and reducing systemic toxicity.

Biotransformation of Biphenylamines:

The biotransformation of aromatic amines is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov The metabolic fate of this compound is expected to follow pathways similar to other biphenylamines.

N-oxidation: The primary amine group is susceptible to oxidation to form hydroxylamine (B1172632) and nitroso derivatives. These metabolites can be reactive and may contribute to the compound's toxicity.

Ring Hydroxylation: The biphenyl rings can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The position of hydroxylation is influenced by the existing substituents.

Conjugation: The primary amine and any hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.

The presence of the bromine atom can influence the rate and regioselectivity of metabolism. Halogen atoms can sometimes block metabolic sites or alter the electronic properties of the molecule, thereby affecting its interaction with metabolic enzymes.

A hypothetical biotransformation pathway for this compound is presented below:

| Metabolic Reaction | Enzyme System | Potential Metabolite | Significance |

| N-Acetylation | N-acetyltransferase (NAT) | 4'-Bromo-N-acetylbiphenyl-3-amine | Generally a detoxification pathway. |

| N-Oxidation | Cytochrome P450 | 4'-Bromo-3-nitrosophenylbiphenyl | Potentially reactive and toxic intermediate. |

| Ring Hydroxylation | Cytochrome P450 | 4'-Bromo-3-aminobiphenyl-x-ol | Can be a detoxification or activation step. |

| Glucuronidation | UGTs | 4'-Bromobiphenyl-3-aminide glucuronide | Increases water solubility for excretion. |

| Sulfation | SULTs | This compound sulfate | Increases water solubility for excretion. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Medicinal Chemistry

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogs, SAR exploration would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological target.

Key Structural Modifications and Potential SAR Insights:

Position of the Amine Group: Moving the amine group from the 3-position to the 2- or 4-position on the biphenyl ring would likely have a profound effect on the molecule's conformation and its ability to interact with a biological target.

Nature and Position of the Halogen: Replacing the bromine atom with other halogens (F, Cl, I) or moving it to a different position on the phenyl ring would alter the compound's lipophilicity, electronic properties, and potential for halogen bonding, all of which can influence biological activity.

Substitution on the Amine: Derivatization of the primary amine to secondary or tertiary amines, or conversion to amides or sulfonamides, would significantly change the hydrogen bonding capacity and basicity of the molecule, impacting its target-binding affinity.

Substitution on the Biphenyl Rings: Introducing various substituents (e.g., alkyl, alkoxy, nitro groups) on either of the phenyl rings would allow for the probing of the steric and electronic requirements of the target's binding pocket.

A hypothetical SAR table for a series of this compound analogs targeting a generic kinase is presented below:

| Compound | R1 (at 3-position) | R2 (at 4'-position) | Kinase Inhibition (IC50, nM) |

| 1 | -NH2 | -Br | 150 |

| 2 | -NHCH3 | -Br | 75 |

| 3 | -NHCOCH3 | -Br | >1000 |

| 4 | -NH2 | -Cl | 200 |

| 5 | -NH2 | -F | 350 |

Structure-Property Relationship (SPR) Analysis:

SPR analysis, often utilizing techniques like Surface Plasmon Resonance, provides quantitative data on the binding kinetics (association and dissociation rates) of a molecule to its target. nih.govox.ac.uknih.govspringernature.com This information is invaluable for understanding the molecular basis of the interaction and for optimizing lead compounds.

For this compound and its analogs, SPR could be used to:

Determine the binding affinity (KD) for a specific protein target.

Elucidate the kinetics of the binding interaction (kon and koff rates).

Assess how structural modifications impact binding affinity and kinetics, thereby guiding the SAR process.

A hypothetical SPR data table for the interaction of an analog with a target protein is shown below:

| Compound | ka (1/Ms) | kd (1/s) | KD (M) |

| Analog A | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 x 10^-9 |

| Analog B | 2.2 x 10^5 | 5.5 x 10^-4 | 2.5 x 10^-9 |

| Analog C | 0.8 x 10^5 | 4.0 x 10^-4 | 5.0 x 10^-9 |

Toxicological Profiles and Safety Assessment in Biological Contexts

Potential Toxicological Concerns:

Genotoxicity: Aromatic amines are a well-known class of compounds that can exhibit genotoxicity after metabolic activation to reactive electrophilic intermediates that can form DNA adducts. nih.gov 4-aminobiphenyl (B23562), for example, is a known human carcinogen that causes bladder cancer. nih.gov The genotoxic potential of this compound would need to be thoroughly investigated using assays such as the Ames test and chromosomal aberration assays. nih.govresearchgate.net

Hepatotoxicity: The liver is the primary site of metabolism for xenobiotics, and reactive metabolites can lead to liver injury. The potential for this compound to cause hepatotoxicity would be a key area of investigation.

Endocrine Disruption: Some polybrominated biphenyls have been shown to have endocrine-disrupting effects. cdc.gov Therefore, the potential for this compound and its analogs to interfere with hormonal signaling pathways should be assessed.

A summary of key toxicological endpoints that would need to be evaluated is provided in the table below:

| Toxicological Endpoint | Assay/Model | Potential Outcome |

| Mutagenicity | Ames test (in vitro) | Positive result would indicate mutagenic potential. |

| Clastogenicity | Chromosomal aberration test (in vitro/in vivo) | Positive result would indicate potential to cause chromosomal damage. |

| Acute Toxicity | Rodent single-dose study (in vivo) | Determination of LD50 and observation of acute toxic effects. |

| Repeated-Dose Toxicity | Rodent 28-day or 90-day study (in vivo) | Identification of target organs for toxicity. |

| Carcinogenicity | Long-term rodent bioassay (in vivo) | Assessment of tumor formation potential. |

Environmental and Sustainability Considerations in Chemical Research

Pathways of Degradation and Environmental Fate Studies

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For 4'-Bromobiphenyl-3-amine, its structure—a brominated biphenyl (B1667301) core with an amine functional group—suggests a complex environmental fate characterized by significant persistence.

Abiotic Degradation:

Hydrolysis: The carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds in the molecule are generally stable to hydrolysis under typical environmental pH and temperature conditions. The biphenyl structure itself is chemically robust.

Photolysis: Aromatic amines and brominated aromatic compounds can undergo photolytic degradation when exposed to sunlight. However, the rate and extent of this degradation in environmental matrices like water or soil are often slow and may lead to the formation of various transformation products.

Biotic Degradation: The biodegradation of aromatic amines is a known process, often initiated by microbial enzymes. Bacteria can utilize aromatic amines as a source of carbon and energy, typically starting degradation through one of several mechanisms:

Dioxygenase-catalyzed ring cleavage: Enzymes add hydroxyl groups to the aromatic ring, making it susceptible to cleavage.

Deamination: The removal of the amine group.

Hydroxylation: The addition of a hydroxyl group.

Bioaccumulation and Ecotoxicological Impact Assessment

The potential for a compound to accumulate in living organisms and exert toxic effects is a primary concern for environmental risk assessment.

Bioaccumulation: Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consuming contaminated food. For hydrophobic (water-repelling) compounds, the octanol-water partition coefficient (log Kow or log P) is a key indicator of bioaccumulation potential.

The related compound 4-Bromobiphenyl (B57062) is a polybrominated biphenyl (PBB) known for its persistence and toxicity. nih.gov

Another structural analogue, 3-Amino-4-chlorobenzotrifluoride, has a reported log Pow of 3.19, which indicates a notable potential for bioaccumulation. ornl.gov

Novel brominated flame retardants (NBFRs), a broad class of compounds, are generally characterized by high hydrophobicity and, consequently, a strong tendency to bioaccumulate in aquatic organisms. nih.govgdut.edu.cn

Given its brominated biphenyl structure, this compound is expected to be lipophilic and adsorb to organic matter in sediment and soil, as well as accumulate in the fatty tissues of organisms, potentially leading to biomagnification through the food web.

Ecotoxicological Impact: The toxicity of a compound to environmental organisms is a critical measure of its potential harm. Hazard classifications and experimental data for related compounds suggest that this compound could pose a risk to aquatic ecosystems.

Aquatic Toxicity: 4-Bromobiphenyl is classified as very toxic to aquatic life. nih.gov The safety data for 3-Amino-4-chlorobenzotrifluoride reports a 96-hour lethal concentration (LC50) of 7 mg/L for zebra fish (Danio rerio), indicating significant toxicity. ornl.gov It is plausible that this compound exhibits similar or greater toxicity to fish and other aquatic organisms.

Table 1: Ecotoxicological Data for Structural Analogues of this compound

| Compound | GHS Hazard Statement (Aquatic) | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|---|